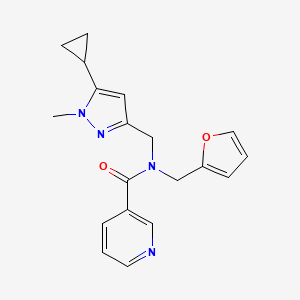
Ethyl 4-((2-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a benzylamino group attached to the 4-position and a carboxylate ester at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. For example, the ester could undergo hydrolysis, and the aromatic ring could participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it would likely be a solid at room temperature . Its solubility would depend on the polarity of the solvent.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- One study discusses the phenolic oxidative coupling of a related ethyl tetrahydroisoquinoline carboxylate, leading to the synthesis of indenoisoquinoline and the exploration of its rearrangement under acidic conditions. This research provides insight into synthetic pathways and the structural elucidation of complex quinoline derivatives (Kametani et al., 1971).
- Another paper outlines the synthesis of 6-oxodecahydroisoquinoline-3-carboxylates, emphasizing their potential as intermediates for the preparation of NMDA receptor antagonists, demonstrating the compound's relevance in medicinal chemistry (Ornstein et al., 1991).
Antimicrobial Applications
- Research into new quinazolines, which are structurally similar to the compound , highlighted their potential as antimicrobial agents. The study focused on the synthesis of specific derivatives and their efficacy against various bacterial and fungal strains (Desai et al., 2007).
Synthetic Methodologies
- The development of regioselective syntheses for Luotonin A derivatives from ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate underlines the importance of such compounds in creating bioactive molecules (Atia et al., 2017).
- A publication on the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters highlights the utility of protective groups in the synthesis of carboxylic acid derivatives, an area that could encompass compounds like Ethyl 4-((2-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate for further exploration (Yoo et al., 1990).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-((2-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-methoxybenzaldehyde with ethyl 4-amino-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction of the resulting Schiff base and esterification of the carboxylic acid.", "Starting Materials": [ "2-methoxybenzaldehyde", "ethyl 4-amino-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate", "sodium borohydride", "ethyl chloroformate", "triethylamine", "dichloromethane", "methanol", "water", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with ethyl 4-amino-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of triethylamine and dichloromethane to form the Schiff base.", "Step 2: Reduction of the Schiff base using sodium borohydride in methanol to form the amine.", "Step 3: Esterification of the carboxylic acid using ethyl chloroformate and triethylamine in dichloromethane to form the final product.", "Step 4: Purification of the product using column chromatography and recrystallization.", "Step 5: Characterization of the product using various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
CAS-Nummer |
1251596-07-2 |
Molekularformel |
C21H22N2O4 |
Molekulargewicht |
366.417 |
IUPAC-Name |
ethyl 4-[(2-methoxyphenyl)methylamino]-8-methyl-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-4-27-21(25)17-19(22-12-14-9-5-6-11-16(14)26-3)15-10-7-8-13(2)18(15)23-20(17)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24) |
InChI-Schlüssel |
CIIKSDUTFMWKFF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=CC=C3OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate](/img/structure/B2686687.png)
![4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B2686688.png)
![Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate](/img/structure/B2686689.png)
![Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate](/img/structure/B2686690.png)
![4-nitro-N-[3-[(4-nitrobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2686691.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenyl)acetamide](/img/structure/B2686693.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2686696.png)





